molecular formula C12H26O3 B054043 3-(Nonyloxy)1,2-propanediol CAS No. 113676-50-9

3-(Nonyloxy)1,2-propanediol

Cat. No. B054043
CAS RN: 113676-50-9
M. Wt: 218.33 g/mol
InChI Key: PMMRWKHFAAVTRP-UHFFFAOYSA-N
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Description

“3-(Nonyloxy)1,2-propanediol” is a chemical compound with the molecular formula C12H26O3 . It is used as a synthetic intermediate .


Synthesis Analysis

The synthesis of similar compounds like 1,3-propanediol can be achieved from glucose via the Krebs cycle intermediate malate . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps .


Molecular Structure Analysis

The molecular structure of “3-(Nonyloxy)1,2-propanediol” consists of 12 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact mass is 218.188202 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds like 1,3-propanediol involve the conversion of glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Nonyloxy)1,2-propanediol” include a molecular weight of 218.33 g/mol, a density of 1.0±0.1 g/cm3, a boiling point of 346.9±22.0 °C at 760 mmHg, and a flash point of 163.6±22.3 °C .

Scientific Research Applications

1. Influence on Micellar Structure and Properties Propane-1,2-diol has been found to have a significant influence on the structure and properties of micellar systems . These systems are colloids with important properties for pharmaceutical and food applications. They can be used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances . The nature of the additive influences the micellar structure and properties of sodium dodecyl sulfate (SDS) .

2. Role in Surfactant-Solvent and Solvent-Solvent Interactions Micellar formation is a complex process in which a variety of intermolecular interactions determine the course of formation. The most important are the hydrophobic and hydrophilic interactions between surfactant–solvent and solvent–solvent . Propane-1,2-diol, being a polar solvent, has the ability to form hydrogen bonds, decreasing the cohesivity of water and reducing the dielectric constant of the aqueous phase .

Use in Food Additives

Propane-1,2-diol is commonly used as a food additive . It is used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances .

4. Ingredient in Cosmetic and Hygiene Products Propane-1,2-diol is a substance commonly used as an ingredient in many cosmetic and hygiene products .

Electrooxidation of Propane-1,2-diol

The different behaviors of PdAu/C catalysts in the electrocatalytic oxidation of propane-1,3-diol and propane-1,2-diol in alkaline solution have been investigated . This is attractive for their potential application in fuel cells and electrochemical synthesis .

Use in Fuel Cells

Propane-1,3-diol and propane-1,2-diol are isomers, with different positions of two hydroxyl groups in the molecular chains. The electrocatalytic oxidation of propane-1,3-diol and propane-1,2-diol is also attractive for their potential application in fuel cells .

Mechanism of Action

The mechanism of action for similar compounds like 1,3-propanediol involves the conversion of glycerol to 3-hydroxypropanaldehyde (3-HPA) by glycerol dehydratase. This reactive intermediate is then reduced to 1,3-propanediol by 1,3-PDO oxidoreductase .

properties

IUPAC Name

3-nonoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMRWKHFAAVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309540
Record name 3-(Nonyloxy)-1,2-propanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Nonyloxy)1,2-propanediol

CAS RN

113676-50-9
Record name 3-(Nonyloxy)-1,2-propanediol
Source CAS Common Chemistry
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Record name 3-(Nonyloxy)1,2-propanediol
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Record name 3-(Nonyloxy)-1,2-propanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Propanediol, 3-(nonyloxy)
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Record name 3-(NONYLOXY)1,2-PROPANEDIOL
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